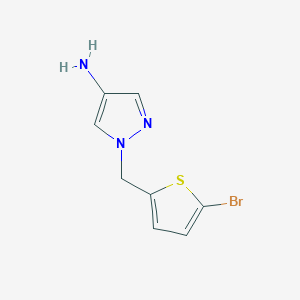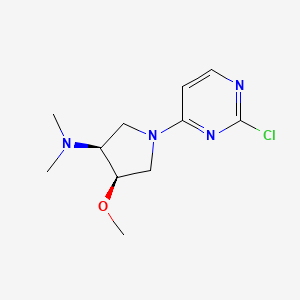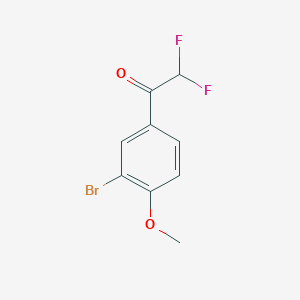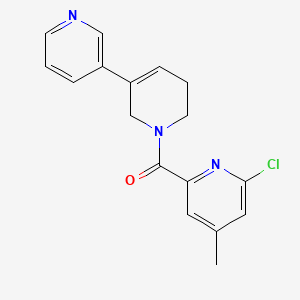
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chloro and methyl group, and a bipyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 6-chloro-4-methylpyridine and 1,2,5,6-tetrahydro-3,3’-bipyridine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) and at controlled temperatures (0-25°C).
Industrial Production Methods
In an industrial setting, the synthesis of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. Solvent recovery and recycling systems are also used to minimize waste and reduce costs.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base.
Major Products
Oxidation: Formation of a carboxylic acid or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(6-chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine depends on its application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways: It can affect various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.
相似化合物的比较
Similar Compounds
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine: Unique due to its specific substitution pattern and bipyridine moiety.
6-Chloro-4-methylpyridine: Lacks the bipyridine moiety, making it less complex.
1,2,5,6-Tetrahydro-3,3’-bipyridine: Lacks the chloro and methyl substitutions on the pyridine ring.
Uniqueness
1-(6-Chloro-4-methylpyridine-2-carbonyl)-1,2,5,6-tetrahydro-3,3’-bipyridine is unique due to its combination of a substituted pyridine ring and a bipyridine moiety. This structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
属性
分子式 |
C17H16ClN3O |
|---|---|
分子量 |
313.8 g/mol |
IUPAC 名称 |
(6-chloro-4-methylpyridin-2-yl)-(5-pyridin-3-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C17H16ClN3O/c1-12-8-15(20-16(18)9-12)17(22)21-7-3-5-14(11-21)13-4-2-6-19-10-13/h2,4-6,8-10H,3,7,11H2,1H3 |
InChI 键 |
SGXIDSCJNSNVGG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC(=C1)Cl)C(=O)N2CCC=C(C2)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


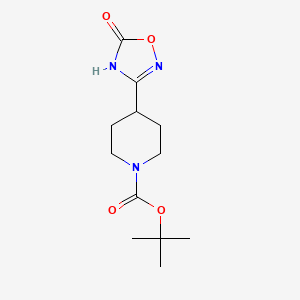
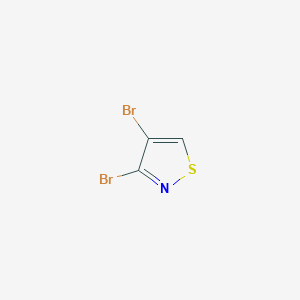
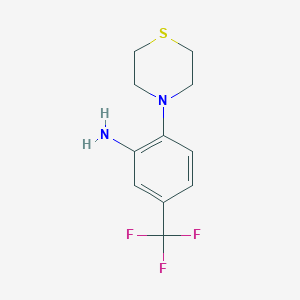
![1-Oxaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13552990.png)
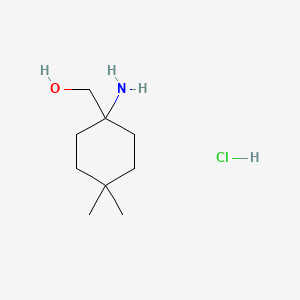
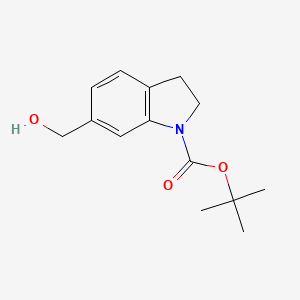
![3-(1H-pyrazolo[3,4-b]pyridin-1-yl)-2,6-Piperidinedione](/img/structure/B13553009.png)
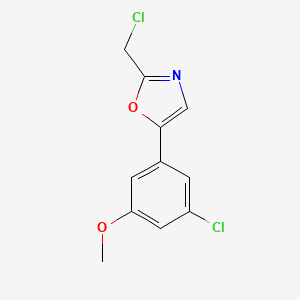
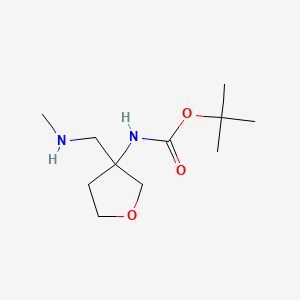
![tert-butyl N-{2-[(fluorosulfonyl)oxy]-4-methylphenyl}carbamate](/img/structure/B13553038.png)
